5-chloro-N-(4-nitrophenyl)pentanamide
Overview
Description
5-chloro-N-(4-nitrophenyl)pentanamide is a compound with the molecular formula C11H13ClN2O3 and a molecular weight of 256.68 g/mol . It is a pentanamide and is typically in solid form .
Synthesis Analysis
The production process of 5-chloro-N-(4-nitrophenyl)pentanamide involves a series of chemical reactions that convert the starting materials into the desired product . The process can be broken down into several stages, each with its own specific set of equipment and operating conditions .Molecular Structure Analysis
The molecular structure of 5-chloro-N-(4-nitrophenyl)pentanamide is characterized by several key features. It has a molecular formula of C11H13ClN2O3 . The InChI code for this compound is 1S/C11H13ClN2O3/c12-8-2-1-3-11(15)13-9-4-6-10(7-5-9)14(16)17/h4-7H,1-3,8H2,(H,13,15) .Chemical Reactions Analysis
The chemical reactions involved in the production of 5-chloro-N-(4-nitrophenyl)pentanamide are complex and involve multiple stages . One of the key stages involves the chlorination of N-(4-nitrophenyl)pentanamide to produce 5-chloro-N-(4-nitrophenyl)pentanamide .Physical And Chemical Properties Analysis
5-chloro-N-(4-nitrophenyl)pentanamide has a molecular weight of 256.68 g/mol . It has a topological polar surface area of 74.9 Ų . The compound is solid at room temperature .Scientific Research Applications
X-Ray Powder Diffraction Studies
5-Chloro-N-(4-nitrophenyl)pentanamide has been studied using X-ray powder diffraction, revealing specific crystallographic data. This study contributes to understanding the structural properties of the compound, which is crucial for its application in various scientific fields (Qing Wang et al., 2015).
Pesticide Interactions
Research indicates that the combination of certain herbicides, including compounds structurally similar to 5-Chloro-N-(4-nitrophenyl)pentanamide, can lead to the formation of unexpected chemical residues in soil. This highlights its potential relevance in environmental chemistry and agricultural research (R. Bartha, 1969).
Electrochemical Sensing Applications
Derivatives of 5-Chloro-N-(4-nitrophenyl)pentanamide have been employed in the development of electrochemical sensors for monitoring hydrogen peroxide in biological systems, showcasing its application in biomedical research and sensor technology (Yu Luo et al., 2022).
Chemical Behavior in Basic Medium
Studies on the kinetics and mechanism of formation and decomposition of similar substituted butanamides in basic medium contribute to a deeper understanding of chemical reactions involving 5-Chloro-N-(4-nitrophenyl)pentanamide. This research is significant in synthetic chemistry and material science (M. Sedlák et al., 2002).
Impurities in Agrochemical Formulations
Research on the impurities in agrochemical formulations, including similar chloro-nitrophenyl compounds, is crucial for understanding the environmental and health impacts of agricultural chemicals (S. Masunaga et al., 2001).
Anticancer Activity
5-Chloro-N-(4-nitrophenyl)pentanamide and its derivatives have been explored for their potential anticancer activity, highlighting its relevance in pharmaceutical research and drug development (Kamila Buzun et al., 2021).
properties
IUPAC Name |
5-chloro-N-(4-nitrophenyl)pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c12-8-2-1-3-11(15)13-9-4-6-10(7-5-9)14(16)17/h4-7H,1-3,8H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEDLTRFGDDBLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCCCl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(4-nitrophenyl)pentanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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